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Compound of Interest

1-(3-Chlorophenyl)piperazine-2,3-
Compound Name:

dione
CAS No.: 401794-91-0
Cat. No.: B14240263

Get Quote

Executive Summary

1-(3-Chlorophenyl)piperazine-2,3-dione is a specialized chemical probe acting as a
competitive antagonist at the strychnine-insensitive glycine binding site (GlyB) of the N-methyl-
D-aspartate (NMDA) receptor.

Unlike its structural precursor, 1-(3-chlorophenyl)piperazine (mCPP)—which is a serotonin 5-
HT

agonist—the addition of the 2,3-dione moiety fundamentally alters its pharmacophore.[1] This
modification nullifies serotonergic affinity and creates a steric and electrostatic mimic of glycine,
allowing the molecule to occupy the NMDA co-agonist pocket without activating the channel.[1]
It is primarily utilized in neuropharmacology to study excitotoxicity, anticonvulsant mechanisms,
and neuroprotection.[1]

Chemical Identity & Structural Biology[1][2]
Structure-Activity Relationship (SAR)
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The molecule consists of a piperazine-2,3-dione ring N-substituted with a 3-chlorophenyl
group.

e Piperazine-2,3-dione Core: The dione (two ketone groups) mimics the carboxylic acid
functionality of glycine.[1] The rigid ring structure locks the pharmacophore into a
conformation that fits the antagonist binding pocket but prevents the domain closure required
for channel opening.[1]

o 3-Chlorophenyl Substituent: This lipophilic group occupies a hydrophobic pocket adjacent to
the glycine binding site on the GluN1 subunit. The chlorine atom at the meta position
improves binding affinity via halogen bonding or hydrophobic interactions compared to the
unsubstituted phenyl analog.[1]

Chemical Data

Property Detail

IUPAC Name 1-(3-Chlorophenyl)piperazine-2,3-dione
C
H

Molecular Formula cIN
O

Molecular Weight 224.64 g/mol

Target NMDA Receptor (Glycine Site)

Mode of Action Competitive Antagonist

NOT mCPP (Serotonergic); NOT 2,5-dione

Key Distinction ] ) )
(inactive/different class)

Mechanism of Action (MoA)
Primary Mechanism: NMDA Glycine Site Antagonism
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The NMDA receptor is a coincidence detector requiring both glutamate and glycine (or D-
serine) to open.[1] 1-(3-Chlorophenyl)piperazine-2,3-dione competes directly with glycine for
the binding site on the GIuN1 subunit.

Binding: The molecule enters the GIuN1 ligand-binding domain (LBD).[1]
o Competition: It displaces endogenous glycine/D-serine.[1]

e Inhibition: Unlike glycine, the dione derivative does not induce the "clam-shell" closure of the
LBD.[1] Consequently, the transmembrane ion pore remains closed, preventing Ca

and Na
influx.[1]

o Result: Inhibition of excitatory postsynaptic currents (EPSCs) and prevention of downstream
excitotoxic signaling.[1]

Signaling Pathway Diagram

The following diagram illustrates the blockade of the excitotoxic cascade.
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Caption: Competitive antagonism at the GIuN1 subunit prevents calcium influx and downstream
excitotoxicity.[1]

Experimental Protocols
Protocol A: In Vitro Binding Assay (Displacement)

Objective: Determine the affinity (
) of the compound for the glycine site. Reagents: Rat cortical membranes, [
H]-MDL-105,519 (high-affinity glycine site ligand), Tris-acetate buffer.[1]

» Membrane Prep: Homogenize rat cerebral cortex in 50 mM Tris-acetate (pH 7.4).[1]
Centrifuge at 48,000
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for 20 min. Wash pellets 3 times to remove endogenous glycine.[1]
Incubation: Prepare tubes containing:
o 100

L membrane suspension (200
g protein).[1]
o 2nM|
H]-MDL-105,519.[1]
o Increasing concentrations of 1-(3-Chlorophenyl)piperazine-2,3-dione (
M to
M).

Equilibrium: Incubate at 4°C for 60 minutes (to minimize receptor
desensitization/degradation).

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1%
polyethylenimine.

Quantification: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.[1]

Protocol B: Functional Electrophysiology (Patch Clamp)

Objective: Confirm functional antagonism of NMDA-induced currents. System: Cultured
hippocampal neurons or HEK293 cells expressing GIuN1/GIluN2A.[1]

e Setup: Whole-cell patch-clamp configuration (

mV).
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e Solutions:
o Extracellular:[1][2] Mg

-free ACSF (to relieve Mg
block).[1]
o Agonists:[3][4][5] 100
M NMDA + 10
M Glycine.[1]
o Baseline: Apply Agonists for 2s to establish baseline current (
).
e Challenge: Co-apply Agonists + 1-(3-Chlorophenyl)piperazine-2,3-dione (e.g., 10
M).
e Analysis: Measure peak current reduction.

o Validation: Construct a Schild plot by varying glycine concentration.[1] A parallel rightward
shift of the glycine dose-response curve confirms competitive antagonism.

Comparison: Dione vs. Piperazine

It is critical to distinguish this compound from its metabolic precursor.[1]
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1-(3- 1-(3-

Feature Chlorophenyl)piperazine Chlorophenyl)piperazine-
(mCPP) 2,3-dione

Structure Simple Piperazine Ring 2,3-Diketo Piperazine Ring
SHT NMDA Receptor Glycine Site

Primary Target .
Receptor (Agonist) (Antagonist)

. . . . . Anticonvulsant,
Physiological Effect Anxiogenic, Hypophagia ]
Neuroprotective

Basic amine (protonated at pH o
Charge 7 [114) Neutral/Acidic imide character
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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